Endoxifen hydrochloride

Description

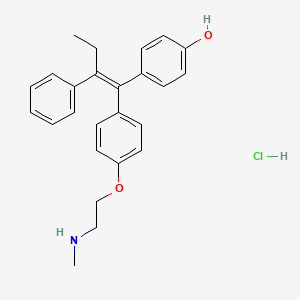

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[(Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO2.ClH/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2;/h4-16,26-27H,3,17-18H2,1-2H3;1H/b25-24-; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFIMPDXTABYCN-BJFQDICYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10145698 |

Source

|

| Record name | Endoxifen hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032008-74-4 |

Source

|

| Record name | Endoxifen hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032008744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Z-Endoxifen hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Endoxifen hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENDOXIFEN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/308PA1L567 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Endoxifen Hydrochloride: An In-depth Technical Guide on its Core Mechanism of Action as a Selective Estrogen Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoxifen hydrochloride, the hydrochloride salt of endoxifen, is a potent active metabolite of the widely prescribed breast cancer drug, tamoxifen. As a Selective Estrogen Receptor Modulator (SERM), endoxifen exhibits a complex and multifaceted mechanism of action, displaying both estrogen receptor (ER) antagonist and agonist activities in a tissue-specific manner. This technical guide provides a comprehensive overview of the core mechanisms through which endoxifen exerts its effects, with a focus on its interaction with estrogen receptors, downstream signaling pathways, and the experimental methodologies used to elucidate these actions.

Interaction with Estrogen Receptors

Endoxifen's primary mechanism of action involves direct binding to estrogen receptors, primarily ERα and ERβ. This interaction is fundamental to its therapeutic effects, particularly in the context of ER-positive breast cancer.

Binding Affinity and Potency

Endoxifen demonstrates a significantly higher binding affinity for the estrogen receptor compared to its parent drug, tamoxifen. Its affinity is comparable to, and in some studies exceeds, that of 4-hydroxytamoxifen (4HT), another key active metabolite of tamoxifen.[1][2] This high affinity is a crucial determinant of its enhanced potency as an antiestrogen.[1][2][3]

| Compound | Relative Binding Affinity for ERα (Estradiol = 100%) | Notes |

| Endoxifen | 181%[4] | In some studies, shows higher affinity than estradiol. |

| 4-Hydroxytamoxifen (4HT) | 181%[4] | Similar high affinity to endoxifen. |

| Tamoxifen | 2.8%[4] | Significantly lower affinity compared to its active metabolites. |

| N-desmethyltamoxifen | 2.4%[4] | Another primary metabolite with low ER affinity. |

Conformational Changes and Co-regulator Recruitment

Upon binding to the ligand-binding domain (LBD) of the ER, endoxifen induces a distinct conformational change in the receptor protein. This altered conformation is different from that induced by estrogens (agonists) and pure antiestrogens like fulvestrant. The endoxifen-bound ER complex presents a surface that favors the recruitment of corepressor proteins, such as N-CoR and SMRT, while hindering the binding of coactivators like SRC-1.[5][6] This differential recruitment of co-regulators is a hallmark of SERMs and is central to their tissue-specific actions. The recruitment of corepressors leads to the repression of estrogen-responsive genes, thereby inhibiting the proliferation of ER-positive breast cancer cells.[5]

Estrogen Receptor Degradation

A unique aspect of endoxifen's mechanism, distinguishing it from tamoxifen and 4HT, is its ability to induce the degradation of the ERα protein at clinically relevant concentrations.[1][7][8] This effect is concentration-dependent and occurs via the proteasomal degradation pathway. By promoting the turnover of ERα, endoxifen can further diminish the cellular response to estrogen, contributing to its potent anti-proliferative effects.[8] This dual action of receptor antagonism and degradation suggests a more profound and sustained inhibition of estrogen signaling.

Signaling Pathways

Endoxifen modulates both genomic and non-genomic signaling pathways to exert its cellular effects.

Genomic Signaling

The classical and most well-understood mechanism of endoxifen action is through the genomic signaling pathway. This involves the endoxifen-ER complex binding to Estrogen Response Elements (EREs) in the promoter regions of target genes, leading to the repression of gene transcription. This process is responsible for the downregulation of genes involved in cell proliferation and survival. Global gene expression profiling has revealed that endoxifen induces a distinct transcriptional signature compared to 4HT and the pure antiestrogen fulvestrant (ICI 182,780), highlighting its unique mechanism of action.[7]

Non-Genomic Signaling

In addition to its nuclear actions, endoxifen can also initiate rapid, non-genomic signaling events. These effects are mediated by a subpopulation of ER located at the cell membrane or in the cytoplasm.[9] Endoxifen has been shown to inhibit pathways such as the PI3K/Akt/mTORC1 pathway.[10] Furthermore, it has been demonstrated to inhibit Protein Kinase C (PKC), an activity that may contribute to its therapeutic effects in conditions like bipolar disorder.[11][12] The non-genomic actions of endoxifen are complex and can be cell-type specific, contributing to the diverse pharmacological profile of the drug.[13][14]

Experimental Protocols

The elucidation of endoxifen's mechanism of action has been made possible through a variety of in vitro and in vivo experimental techniques.

In Vitro Assays

-

Estrogen Receptor Binding Assays:

-

Methodology: Competitive binding assays are performed using radiolabeled estradiol ([³H]E2) and varying concentrations of endoxifen. The ability of endoxifen to displace the radiolabeled estradiol from purified ERα or ERβ is measured. The concentration of endoxifen that inhibits 50% of the specific binding of [³H]E2 (IC50) is determined, and the relative binding affinity (RBA) is calculated.

-

-

Cell Proliferation Assays:

-

Methodology: ER-positive breast cancer cell lines (e.g., MCF-7, T47D) are cultured in estrogen-depleted medium and then treated with estradiol in the presence or absence of varying concentrations of endoxifen. Cell viability and proliferation are assessed using methods such as MTT assay, crystal violet staining, or direct cell counting over a period of several days. The IC50 for growth inhibition is then determined.[15]

-

-

Reporter Gene Assays:

-

Methodology: Cells are co-transfected with an expression vector for ER and a reporter plasmid containing an ERE linked to a reporter gene (e.g., luciferase). The cells are then treated with estradiol and/or endoxifen. The transcriptional activity of the ER is quantified by measuring the expression of the reporter gene (e.g., luciferase activity). This assay allows for the assessment of the agonist versus antagonist activity of endoxifen.[8]

-

-

Western Blotting:

-

Methodology: ER-positive cells are treated with endoxifen for various time points and at different concentrations. Total cell lysates are then prepared, and proteins are separated by SDS-PAGE. The levels of ERα protein are detected using a specific primary antibody against ERα, followed by a secondary antibody conjugated to a detection enzyme. This method is crucial for studying endoxifen-induced ERα degradation.[8]

-

-

Chromatin Immunoprecipitation (ChIP):

-

Methodology: Cells are treated with endoxifen, and protein-DNA complexes are cross-linked. The chromatin is then sheared, and an antibody specific to ER is used to immunoprecipitate the ER-bound DNA fragments. The associated DNA is then purified and analyzed by qPCR to determine the binding of the endoxifen-ER complex to the EREs of specific target genes.[16]

-

In Vivo Models

-

Xenograft Models:

-

Methodology: ER-positive human breast cancer cells (e.g., MCF-7) are implanted into immunocompromised mice (e.g., nude or SCID mice). Once tumors are established, the mice are treated with this compound. Tumor growth is monitored over time, and at the end of the study, tumors are excised for analysis of gene and protein expression. This model is essential for evaluating the in vivo efficacy of endoxifen.[17]

-

Conclusion

This compound's mechanism of action as a SERM is characterized by its high-affinity binding to estrogen receptors, induction of a receptor conformation that favors corepressor recruitment, and a unique ability to promote ERα degradation. These actions culminate in the potent inhibition of both genomic and non-genomic estrogen-driven signaling pathways, leading to the suppression of ER-positive breast cancer cell growth. The comprehensive understanding of these mechanisms, derived from a suite of detailed in vitro and in vivo studies, provides a strong rationale for its clinical development as a targeted endocrine therapy. Further research into the nuances of its signaling and tissue-specific effects will continue to refine its therapeutic applications.

References

- 1. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Endoxifen - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Coactivator and corepressor regulation of the agonist/antagonist activity of the mixed antiestrogen, 4-hydroxytamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Endoxifen’s Molecular Mechanisms of Action Are Concentration Dependent and Different than That of Other Anti-Estrogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Oestrogen Non-Genomic Signalling is Activated in Tamoxifen-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. clinicaltrials.eu [clinicaltrials.eu]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Non-genomic actions of estradiol and 4-OH-tamoxifen on murine breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. axonmedchem.com [axonmedchem.com]

- 16. Endoxifen, 4-Hydroxytamoxifen and an Estrogenic Derivative Modulate Estrogen Receptor Complex Mediated Apoptosis in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Endoxifen hydrochloride chemical structure and properties

Endoxifen Hydrochloride: A Comprehensive Technical Guide

Introduction: Endoxifen, specifically the (Z)-isomer, is a potent and active metabolite of the well-known selective estrogen receptor modulator (SERM), tamoxifen.[1][2] It is recognized as a primary contributor to the efficacy of tamoxifen in estrogen receptor (ER)-positive breast cancer.[2] Unlike its parent drug, endoxifen's activity is not reliant on metabolic activation by the CYP2D6 enzyme, which is significant due to the wide inter-individual variability in CYP2D6 activity caused by genetic polymorphisms.[3] This direct activity makes endoxifen a promising therapeutic agent in its own right, theoretically offering more uniform bioavailability across different patient populations.[3] This guide provides an in-depth overview of the chemical structure, properties, mechanisms of action, and relevant experimental protocols for this compound.

Chemical Structure and Physicochemical Properties

This compound is the hydrochloride salt of the Z-stereoisomer of endoxifen.[3][4] Its chemical name is 4-[(Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol hydrochloride.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₈ClNO₂ | [4] |

| Molecular Weight | 409.95 g/mol | [1][4] |

| CAS Number | 1032008-74-4 | [4][5] |

| Appearance | White to off-white solid | [5] |

| Solubility | DMSO: up to 100 mg/mL (243.93 mM)[5] | |

| Water: < 0.1 mg/mL (insoluble)[6] |

Mechanism of Action and Signaling Pathways

Endoxifen's primary mechanism of action is as a potent antagonist of the estrogen receptor (ER).[1][2][7] It also exhibits inhibitory effects on other cellular pathways, including Protein Kinase C (PKC).

Estrogen Receptor Antagonism

Endoxifen competitively binds to estrogen receptors (ERα and ERβ), showing an affinity that is approximately 100-fold greater than that of tamoxifen.[7][8] This binding action prevents estradiol from associating with the receptor. Consequently, the receptor is blocked from binding to the estrogen-response element (ERE) on DNA, which in turn inhibits the transcription of estrogen-dependent genes and reduces DNA synthesis, leading to a potent anti-proliferative effect in ER-positive cancer cells.[3] Furthermore, some studies suggest that endoxifen, unlike other anti-estrogens, can induce the degradation of ERα.[7]

Protein Kinase C (PKC) Inhibition

Beyond its anti-estrogenic effects, endoxifen is a potent inhibitor of Protein Kinase C (PKC).[9] It demonstrates a four-fold higher potency in inhibiting PKC activity compared to tamoxifen.[1][9] The PKC signaling pathway is crucial in regulating neurotransmission, and its over-activation has been linked to conditions like bipolar disorder.[9] This mechanism suggests potential therapeutic applications for endoxifen outside of oncology.[9]

Biological Activity Data

The biological potency of endoxifen has been quantified in various assays, highlighting its superiority over tamoxifen.

Table 2: Receptor Binding Affinity and Potency

| Parameter | Target | Value | Notes | Source |

| Relative Binding Affinity | ERα | 12.1% - 181% (vs. Estradiol) | Affinity varies between studies but is consistently much higher than tamoxifen (2.8%).[9] | [9] |

| Relative Binding Affinity | ERβ | 4.75% (vs. Estradiol) | - | [9] |

| IC₅₀ | hERG Potassium Channels | 1.6 µM | Endoxifen inhibits hERG channels by interacting with their activated states.[1][2] | [1][2][6] |

| Proliferation Inhibition | MCF-7, HS 578T, BT-549 cells | Significant at 10 µM | Cytotoxic effects are observed at 10 µM, with lower concentrations (0.01-1 µM) showing less significant inhibition.[7] | [7] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis, characterization, and biological evaluation of this compound.

Synthesis and Purification of (Z)-Endoxifen

A common laboratory-scale synthesis involves a multi-step process, often culminating in a mixture of (Z) and (E) isomers that require separation.[10]

References

- 1. selleckchem.com [selleckchem.com]

- 2. abmole.com [abmole.com]

- 3. Facebook [cancer.gov]

- 4. This compound | C25H28ClNO2 | CID 54613017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. glpbio.com [glpbio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Endoxifen - Wikipedia [en.wikipedia.org]

- 10. A convenient synthesis of (Z)-4-hydroxy-N-desmethyltamoxifen (endoxifen) - PubMed [pubmed.ncbi.nlm.nih.gov]

Endoxifen Hydrochloride: A Technical Guide to Estrogen Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoxifen, the primary active metabolite of the selective estrogen receptor modulator (SERM) tamoxifen, is a compound of significant interest in oncology and endocrinology. Its clinical efficacy, particularly in the context of estrogen receptor-positive (ER+) breast cancer, is largely attributed to its potent interaction with estrogen receptors alpha (ERα) and beta (ERβ). This technical guide provides an in-depth analysis of the binding affinity of endoxifen hydrochloride for both ER subtypes, details the experimental protocols used to determine these affinities, and illustrates the associated molecular pathways.

Data Presentation: Comparative Binding Affinities

The antagonistic activity of endoxifen is a result of its competitive binding to estrogen receptors, which is significantly higher than that of its parent drug, tamoxifen. The following table summarizes the available quantitative data on the binding affinity of endoxifen and related compounds to estrogen receptors. It is important to note that while the high affinity of endoxifen for estrogen receptors is well-documented, specific Ki or IC50 values for this compound for ERα and ERβ individually are not consistently reported across publicly available literature. The data presented here is compiled from multiple sources to provide a comparative overview.

| Compound | Receptor Subtype | Binding Affinity (IC50) | Relative Binding Affinity (RBA %) vs. Estradiol | Reference |

| (Z)-Endoxifen | ER | 3 nM | ~25% | [1][2] |

| (Z)-4-Hydroxytamoxifen | ER | 7 nM | ~35% | [1][2] |

| Tamoxifen | ERα | Micromolar range | Low | [3] |

| Estradiol | ERα | - | 100% | [4] |

| Estradiol | ERβ | - | 100% | [4] |

Note: The IC50 values for (Z)-Endoxifen and (Z)-4-Hydroxytamoxifen are for the general estrogen receptor (ER) as the specific subtype was not delineated in the cited source[1]. The relative binding affinity (RBA) is expressed as a percentage of the affinity of estradiol, which is set at 100%. Endoxifen and 4-hydroxytamoxifen are consistently reported to have approximately 100-fold greater binding affinity for the estrogen receptor than tamoxifen[5].

Experimental Protocols

The determination of binding affinity for compounds like this compound to estrogen receptors is typically achieved through competitive radioligand binding assays. Below is a detailed methodology for such an assay.

Competitive Radioligand Binding Assay for ERα and ERβ

Objective: To determine the inhibitory concentration (IC50) and binding affinity (Ki) of this compound for human ERα and ERβ.

Materials:

-

Recombinant Human Estrogen Receptors: Purified full-length ERα and ERβ proteins.

-

Radioligand: [³H]-Estradiol (high specific activity).

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: Tris-HCl buffer containing additives to ensure protein stability and minimize non-specific binding (e.g., EDTA, dithiothreitol, and bovine serum albumin).

-

Scintillation Cocktail: A liquid formulation for detecting beta emissions.

-

Glass Fiber Filters: Treated to reduce non-specific binding (e.g., with polyethyleneimine).

-

96-well Plates: For assay setup.

-

Filtration Apparatus: To separate bound from free radioligand.

-

Liquid Scintillation Counter: To measure radioactivity.

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound in the assay buffer. The concentration range should be wide enough to generate a complete competition curve (e.g., 10⁻¹² M to 10⁻⁵ M).

-

Dilute the [³H]-Estradiol in the assay buffer to a final concentration that is typically at or below its dissociation constant (Kd) for the receptors.

-

Dilute the recombinant ERα and ERβ proteins in the assay buffer to a concentration that results in a sufficient signal-to-noise ratio.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, the serially diluted this compound (or vehicle for total binding controls), and the [³H]-Estradiol.

-

To determine non-specific binding, a set of wells should contain a high concentration of a non-labeled, high-affinity estrogen receptor ligand (e.g., unlabeled estradiol) in addition to the radioligand.

-

Initiate the binding reaction by adding the diluted ERα or ERβ protein to each well.

-

-

Incubation:

-

Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient period to reach binding equilibrium (typically 18-24 hours).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. This step separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [³H]-Estradiol.

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mandatory Visualizations

Estrogen Receptor Signaling Pathways

Caption: Estrogen Receptor Signaling and Endoxifen Action.

Experimental Workflow: Competitive Binding Assay

References

- 1. researchgate.net [researchgate.net]

- 2. Endoxifen - Wikipedia [en.wikipedia.org]

- 3. An Antiestrogenic Activity Score for tamoxifen and its metabolites is associated with breast cancer outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of CYP2D6 in Endoxifen Formation: A Technical Guide for Researchers

An In-depth Examination of the Pharmacogenomic Conversion of Tamoxifen to its Key Active Metabolite, Endoxifen, for Professionals in Research, and Drug Development.

This technical guide provides a comprehensive overview of the pivotal role of the cytochrome P450 2D6 (CYP2D6) enzyme in the metabolic activation of tamoxifen to endoxifen, a critical process influencing the efficacy of tamoxifen therapy in estrogen receptor-positive (ER+) breast cancer. This document delves into the core biochemical pathways, the impact of genetic variations in CYP2D6, quantitative data on metabolite concentrations, and detailed experimental methodologies.

Introduction: The Tamoxifen-Endoxifen Axis

Tamoxifen, a selective estrogen receptor modulator (SERM), is a cornerstone of endocrine therapy for ER+ breast cancer.[1] It functions as a prodrug, requiring metabolic conversion to its active metabolites to exert its antiestrogenic effects.[2] Among these metabolites, endoxifen is considered the most crucial for tamoxifen's therapeutic activity due to its high binding affinity for the estrogen receptor, which is 30 to 100 times greater than that of tamoxifen itself, and its significantly higher plasma concentrations compared to another potent metabolite, 4-hydroxytamoxifen.[3][4] The formation of endoxifen is predominantly catalyzed by the highly polymorphic enzyme, CYP2D6.[4][5] Consequently, variations in CYP2D6 activity, arising from genetic polymorphisms or drug interactions, can profoundly impact endoxifen levels and, ultimately, clinical outcomes for patients.[6]

The Metabolic Pathway of Tamoxifen to Endoxifen

The biotransformation of tamoxifen is a complex process involving multiple enzymatic steps. The two primary metabolic pathways are N-demethylation and 4-hydroxylation.

-

N-demethylation Pathway (Major Route): Approximately 92% of tamoxifen is first metabolized to N-desmethyltamoxifen by CYP3A4 and CYP3A5.[2] Subsequently, N-desmethyltamoxifen is converted to endoxifen almost exclusively by CYP2D6.[5]

-

4-hydroxylation Pathway (Minor Route): A smaller fraction of tamoxifen is directly converted to 4-hydroxytamoxifen, a potent antiestrogen, primarily by CYP2D6. 4-hydroxytamoxifen is then N-demethylated to endoxifen by CYP3A4/5.[2]

Although both pathways lead to the formation of endoxifen, the N-demethylation route is the principal contributor to circulating endoxifen concentrations.

Figure 1. Metabolic activation pathway of tamoxifen to endoxifen.

The Influence of CYP2D6 Genetic Polymorphisms

The CYP2D6 gene is highly polymorphic, with over 100 known allelic variants.[5] These variants can lead to enzymes with a range of activities, from non-functional to increased function. This genetic variability is the primary determinant of interindividual differences in endoxifen plasma concentrations. Based on their genotype, individuals are categorized into four main metabolizer phenotypes:

-

Poor Metabolizers (PMs): Carry two non-functional alleles, leading to a lack of enzyme activity.

-

Intermediate Metabolizers (IMs): Possess one reduced-function and one non-functional allele, or two reduced-function alleles, resulting in decreased enzyme activity.

-

Normal Metabolizers (NMs): Have two fully functional alleles.

-

Ultrarapid Metabolizers (UMs): Carry multiple copies of functional alleles, leading to increased enzyme activity.

The prevalence of these phenotypes varies among different ethnic populations.

Quantitative Data on Endoxifen Plasma Concentrations

Numerous studies have demonstrated a strong correlation between CYP2D6 genotype and steady-state endoxifen plasma concentrations in patients receiving tamoxifen therapy. The following tables summarize quantitative data from key studies, illustrating the impact of CYP2D6 metabolizer status on endoxifen levels.

| CYP2D6 Metabolizer Phenotype | Mean Endoxifen Concentration (ng/mL) ± SD | Study Population | Reference |

| Poor (PM) | 8.8 ± 7.2 | Breast Cancer Patients | [7] |

| Intermediate (IM) | 13 | Chinese Breast Cancer Patients | [8] |

| Normal (NM) | 18 | Chinese Breast Cancer Patients | [8] |

| Extensive (EM) | 22.3 ± 11.8 | Breast Cancer Patients | [7] |

Table 1: Mean Endoxifen Concentrations by CYP2D6 Phenotype.

| CYP2D6 Genotype | Median Endoxifen Concentration (ng/mL) [95% CI] | Study Population | Reference |

| 1/2 | 24 [18-27] | Chinese Breast Cancer Patients | [8] |

| 1/10 | 23 [21-31] | Chinese Breast Cancer Patients | [8] |

| 2/10 | - | Chinese Breast Cancer Patients | [8] |

| 10/10 | - | Chinese Breast Cancer Patients | [8] |

| Homozygous Wild-Type | 78.0 nM [65.9-90.1] | Breast Cancer Patients | [6] |

| Heterozygous Variant | 43.1 nM [33.3-52.9] | Breast Cancer Patients | [6] |

| Homozygous Variant | 20.0 nM [11.1-28.9] | Breast Cancer Patients | [6] |

Table 2: Endoxifen Concentrations Associated with Specific CYP2D6 Genotypes. Note: nM to ng/mL conversion for endoxifen (molar mass ≈ 373.5 g/mol ) is approximately 1 nM ≈ 0.3735 ng/mL.

Experimental Protocols

CYP2D6 Genotyping

Objective: To determine the CYP2D6 genotype of a patient to predict their metabolizer phenotype.

Methodology Overview: A common method for CYP2D6 genotyping involves Real-Time Quantitative PCR (qPCR) with TaqMan assays for specific single nucleotide polymorphisms (SNPs) and copy number variations (CNVs).

Sample: Genomic DNA is typically extracted from peripheral blood leukocytes or buccal cells.

Procedure:

-

DNA Extraction: Isolate genomic DNA from the collected sample using a commercially available kit.

-

Allelic Discrimination: Perform qPCR using TaqMan genotyping assays for key CYP2D6 alleles, such as *3, *4, *5 (gene deletion), *6, *10, and *41.[9]

-

Copy Number Variation Analysis: Use a TaqMan copy number assay to determine gene duplications (e.g., *1xN, *2xN).

-

Data Analysis: Analyze the qPCR data to identify the specific alleles present on both chromosomes.

-

Phenotype Assignment: Translate the determined diplotype into a metabolizer phenotype (PM, IM, NM, UM) using standardized guidelines from consortia such as the Clinical Pharmacogenetics Implementation Consortium (CPIC).[10][11]

Figure 2. Experimental workflow for CYP2D6 genotyping.

Quantification of Tamoxifen and its Metabolites by HPLC-MS/MS

Objective: To measure the plasma concentrations of tamoxifen and its metabolites, including endoxifen.

Methodology Overview: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of these compounds.

Sample: Patient plasma or serum.

Procedure:

-

Sample Preparation:

-

Thaw plasma/serum samples.

-

Add an internal standard (e.g., deuterated tamoxifen and metabolites) to a specific volume of the sample.

-

Perform protein precipitation by adding a solvent like acetonitrile.

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.[12]

-

-

HPLC Separation:

-

Inject the reconstituted sample into an HPLC system equipped with a C18 reverse-phase column.

-

Use a specific mobile phase gradient (e.g., a mixture of acetonitrile and formic acid in water) to separate tamoxifen and its metabolites based on their physicochemical properties.[13]

-

-

MS/MS Detection:

-

The eluent from the HPLC is introduced into a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the parent and fragment ions of each analyte and internal standard.[13]

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of each analyte.

-

Calculate the concentration of each metabolite in the patient samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

-

Logical Relationship between Genotype, Phenotype, and Clinical Outcome

The relationship between a patient's CYP2D6 genotype, their resulting metabolizer phenotype, the circulating endoxifen concentration, and the ultimate clinical outcome of tamoxifen therapy is a critical concept in the pharmacogenomics of breast cancer treatment.

References

- 1. CYP2D6 genotype- and endoxifen-guided tamoxifen dose escalation increases endoxifen serum concentrations without increasing side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Impact of CYP2D6 Genotyping on Tamoxifen Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tamoxifen and CYP2D6: A Contradiction of Data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CYP2D6 and Tamoxifen Metabolism | Encyclopedia MDPI [encyclopedia.pub]

- 5. mdpi.com [mdpi.com]

- 6. Clinical Relevance of CYP2D6 Genetics for Tamoxifen Response in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. profiles.wustl.edu [profiles.wustl.edu]

- 8. d-nb.info [d-nb.info]

- 9. Unique Genotyping Protocol of CYP2D6 Allele Frequency Using Real Time Quantitative PCR from Japanese Healthy Women [jstage.jst.go.jp]

- 10. Standardizing CYP2D6 Genotype to Phenotype Translation: Consensus Recommendations from the Clinical Pharmacogenetics Implementation Consortium and Dutch Pharmacogenetics Working Group - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CPIC® Guideline for Tamoxifen based on CYP2D6 genotype – CPIC [cpicpgx.org]

- 12. Importance of highly selective LC–MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on endoxifen and 4-hydroxytamoxifen - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Extraction of tamoxifen and its metabolites from formalin-fixed, paraffin-embedded tissues: an innovative quantitation method using liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Endoxifen Hydrochloride vs. 4-Hydroxytamoxifen (4-OHT): A Technical Guide to Potency and Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endoxifen and 4-hydroxytamoxifen (4-OHT) are principal active metabolites of the selective estrogen receptor modulator (SERM), tamoxifen, a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. While both are recognized for their potent anti-estrogenic effects, a nuanced understanding of their comparative potency is critical for ongoing research and the development of novel endocrine therapies. This technical guide provides an in-depth comparison of endoxifen hydrochloride and 4-OHT, focusing on their relative potency in key biological assays, detailed experimental methodologies, and the underlying molecular signaling pathways.

Comparative Potency: A Quantitative Overview

The anti-estrogenic potency of endoxifen and 4-OHT has been evaluated across several key parameters, including binding affinity to the estrogen receptor (ER), inhibition of cancer cell proliferation, and regulation of ER target gene expression. While many studies conclude that endoxifen and 4-OHT are equipotent or exhibit similar potency, some variations have been reported, underscoring the importance of specific experimental contexts.[1][2]

Estrogen Receptor Binding Affinity

Both endoxifen and 4-OHT exhibit a significantly higher binding affinity for the estrogen receptor alpha (ERα) compared to the parent drug, tamoxifen, often cited as being up to 100-fold greater.[3] Competitive binding assays are employed to determine the relative affinity of these compounds for ERα.

Table 1: Estrogen Receptor α (ERα) Binding Affinity

| Compound | Relative Binding Affinity (RBA) vs. Estradiol | Reference |

| Endoxifen | High, comparable to 4-OHT | [4] |

| 4-Hydroxytamoxifen (4-OHT) | High, comparable to Endoxifen | [4][5] |

Inhibition of Cell Proliferation

The anti-proliferative effects of endoxifen and 4-OHT are commonly assessed in ER+ breast cancer cell lines, such as MCF-7. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their potency.

Table 2: IC50 Values for Inhibition of MCF-7 Cell Proliferation

| Compound | IC50 (nM) - Estrogen-deprived | IC50 (nM) - in presence of Estradiol | Reference |

| Endoxifen | ~100 | ~500 | [6] |

| 4-Hydroxytamoxifen (4-OHT) | ~10 | ~50 | [6] |

Note: IC50 values can vary depending on the specific experimental conditions, including the concentration of estradiol used.

Regulation of Estrogen Receptor Target Gene Expression

Endoxifen and 4-OHT act as ER antagonists, inhibiting the transcription of estrogen-responsive genes. The expression of genes such as the progesterone receptor (PGR) and trefoil factor 1 (TFF1, formerly pS2) are common biomarkers for assessing anti-estrogenic activity. Both compounds have been shown to effectively inhibit the estradiol-induced expression of these genes with similar potency.[7]

Table 3: Effect on ER Target Gene Expression in MCF-7 Cells

| Compound | Effect on Estradiol-Induced PGR mRNA Expression | Effect on Estradiol-Induced TFF1 mRNA Expression | Reference |

| Endoxifen | Potent inhibition, similar to 4-OHT | Potent inhibition, similar to 4-OHT | [7] |

| 4-Hydroxytamoxifen (4-OHT) | Potent inhibition, similar to Endoxifen | Potent inhibition, similar to Endoxifen | [7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the potency of endoxifen and 4-OHT.

Competitive Estrogen Receptor Binding Assay

This assay determines the relative affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand, typically [3H]-estradiol.

Protocol:

-

Preparation of Cytosol: Uterine cytosol from ovariectomized rats or recombinant human ERα can be used as the source of estrogen receptors. The tissue is homogenized in a buffer (e.g., Tris-EDTA-dithiothreitol buffer) and centrifuged to obtain the cytosolic fraction containing the soluble ER.

-

Incubation: A constant concentration of [3H]-estradiol and varying concentrations of the competitor compounds (this compound or 4-OHT) are incubated with the cytosol preparation at 4°C for 18-24 hours to reach equilibrium.

-

Separation of Bound and Unbound Ligand: Dextran-coated charcoal is added to the incubation mixture to adsorb the unbound radioligand. The mixture is then centrifuged, and the supernatant containing the receptor-bound [3H]-estradiol is collected.

-

Quantification: The amount of radioactivity in the supernatant is measured using a liquid scintillation counter.

-

Data Analysis: A competition curve is generated by plotting the percentage of [3H]-estradiol binding against the logarithm of the competitor concentration. The IC50 value, the concentration of the competitor that inhibits 50% of the specific [3H]-estradiol binding, is determined. The relative binding affinity (RBA) is then calculated relative to estradiol.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: MCF-7 cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound or 4-OHT, both in the presence and absence of a fixed concentration of 17β-estradiol. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a period of 3 to 6 days to allow for effects on cell proliferation.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell growth inhibition is calculated relative to the vehicle-treated control. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Quantitative Real-Time PCR (qPCR) for ER Target Gene Expression

qPCR is used to quantify the mRNA levels of specific ER target genes to assess the antagonistic activity of endoxifen and 4-OHT.

Protocol:

-

Cell Culture and Treatment: MCF-7 cells are cultured in an estrogen-deprived medium for a period of time before being treated with 17β-estradiol alone, or in combination with various concentrations of this compound or 4-OHT.

-

RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit. The quality and quantity of the extracted RNA are assessed using spectrophotometry.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

qPCR: The qPCR reaction is set up using the cDNA as a template, gene-specific primers for the target genes (e.g., PGR, TFF1) and a reference gene (e.g., GAPDH, ACTB), and a fluorescent dye (e.g., SYBR Green) or a probe-based detection system.

-

Thermal Cycling: The reaction is performed in a real-time PCR cycler, which involves an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.

-

Data Analysis: The cycle threshold (Ct) values are determined for each gene. The relative gene expression is calculated using the ΔΔCt method, where the expression of the target gene is normalized to the reference gene and then compared to the control group.

Signaling Pathways and Experimental Workflows

The anti-estrogenic effects of endoxifen and 4-OHT are mediated through their interaction with the estrogen receptor signaling pathway. The following diagrams illustrate this pathway and the general workflows for the key experiments.

Caption: Estrogen Receptor Signaling Pathway.

Caption: General Experimental Workflow.

References

- 1. Molecular characterization of the microsomal tamoxifen binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of tamoxifen ligands on estrogen receptor interaction with estrogen response elements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. The formation of estrogen-like tamoxifen metabolites and their influence on enzyme activity and gene expression of ADME genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tamoxifen Isomers and Metabolites Exhibit Distinct Affinity and Activity at Cannabinoid Receptors: Potential Scaffold for Drug Development | PLOS One [journals.plos.org]

- 6. An Antiestrogenic Activity Score for tamoxifen and its metabolites is associated with breast cancer outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

Beyond the Estrogen Receptor: An In-depth Technical Guide to the Molecular Targets of Endoxifen

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoxifen, a key active metabolite of tamoxifen, is a well-established selective estrogen receptor modulator (SERM) pivotal in the treatment of estrogen receptor (ER)-positive breast cancer. However, a growing body of evidence reveals that Endoxifen's therapeutic reach extends beyond its canonical ER-mediated actions. This technical guide delves into the non-estrogen receptor molecular targets of Endoxifen, providing a comprehensive overview of the current understanding of its multifaceted pharmacological profile. This document summarizes key quantitative data, details experimental methodologies for cited experiments, and provides visual representations of relevant signaling pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.

Protein Kinase C (PKC) Inhibition: A Prime Non-ER Target

A significant body of research has identified Protein Kinase C (PKC) as a primary molecular target of Endoxifen, independent of the estrogen receptor. This interaction is particularly relevant to Endoxifen's efficacy in the treatment of bipolar disorder.[1]

Quantitative Data: Potency and Specificity

Endoxifen has been demonstrated to be a potent inhibitor of PKC, exhibiting greater potency than its parent compound, tamoxifen. Specifically, Endoxifen inhibits PKCβ1 with a half-maximal inhibitory concentration (IC50) of 360 nM , while tamoxifen's IC50 for the same isoform is 4.9 µM .[1] This indicates that Endoxifen is approximately 13.6 times more potent than tamoxifen in inhibiting PKCβ1. Furthermore, studies have shown that Endoxifen inhibits the conventional (PKCβI) and novel (PKCδ) PKC isoforms with similar IC50 values.[2] While Endoxifen was tested against a panel of 12 PKC isoforms, it did not inhibit other PKC family members as potently as PKCβ1.[1]

| Compound | Target | IC50 |

| Endoxifen | PKCβ1 | 360 nM |

| Tamoxifen | PKCβ1 | 4.9 µM |

| Endoxifen | PKCδ | Similar to PKCβ1 |

Experimental Protocol: In Vitro Kinase Assay for PKC Inhibition

The inhibitory activity of Endoxifen on PKC isoforms is typically determined using an in vitro kinase assay. A common method is the Z'-LYTE™ Kinase Assay, which is a fluorescence resonance energy transfer (FRET)-based method.

Principle: This assay measures the extent of phosphorylation of a specific peptide substrate by the PKC enzyme. The assay uses a FRET-based peptide substrate that emits a signal when phosphorylated. In the presence of an inhibitor like Endoxifen, phosphorylation is reduced, leading to a decrease in the FRET signal.

Methodology:

-

Reaction Setup: The PKC enzyme, a specific peptide substrate, and ATP are combined in a reaction buffer.

-

Inhibitor Addition: Varying concentrations of Endoxifen are added to the reaction mixture.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the phosphorylation reaction to occur.

-

Development: A development reagent is added, which contains a site-specific protease that cleaves only the non-phosphorylated substrate.

-

Detection: The fluorescence is measured using a microplate reader. The ratio of the two emission wavelengths of the FRET pair is calculated to determine the extent of phosphorylation.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the Endoxifen concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway: Endoxifen's Impact on PKC-Mediated Pathways

Endoxifen's inhibition of PKC can have significant downstream effects on various signaling pathways. One notable pathway is the PI3K/AKT signaling cascade, which is crucial for cell survival and proliferation. By inhibiting PKC, Endoxifen can lead to a reduction in the phosphorylation and activation of AKT, thereby promoting apoptosis.

Calmodulin Antagonism

Calmodulin (CaM) is a ubiquitous calcium-binding protein that plays a critical role in numerous cellular processes by modulating the activity of a wide range of enzymes. Tamoxifen and its analogs have been shown to act as calmodulin antagonists, and this activity may also extend to Endoxifen.

Quantitative Data: Binding Affinity

While direct quantitative data for Endoxifen's binding to calmodulin is limited, studies on tamoxifen and its analogs provide valuable insights. Tamoxifen has been shown to bind to calmodulin with two different affinities, with dissociation constants (Kd) of approximately 6 nM and 9 µM .[3] A high-affinity tamoxifen analog, idoxifene, binds to calmodulin with a Kd of approximately 300 nM .[4][5] These findings suggest that triphenylethylene compounds, including Endoxifen, are capable of binding to calmodulin with significant affinity.

| Compound | Target | Kd |

| Tamoxifen | Calmodulin | ~6 nM and 9 µM |

| Idoxifene | Calmodulin | ~300 nM |

Experimental Protocol: Fluorescence Spectroscopy for Calmodulin Binding

Fluorescence spectroscopy is a common method to determine the binding affinity and stoichiometry of a ligand to a protein like calmodulin.

Principle: The intrinsic fluorescence of the ligand or changes in the fluorescence of the protein upon ligand binding are monitored. The change in fluorescence intensity is proportional to the concentration of the protein-ligand complex.

Methodology:

-

Sample Preparation: Solutions of purified calmodulin and the ligand (e.g., Endoxifen) are prepared in a suitable buffer containing calcium.

-

Titration: A fixed concentration of the ligand is titrated with increasing concentrations of calmodulin.

-

Fluorescence Measurement: The fluorescence emission spectrum of the ligand is recorded after each addition of calmodulin at a specific excitation wavelength.

-

Data Analysis: The change in fluorescence intensity at a specific wavelength is plotted against the calmodulin concentration. The data is then fitted to a binding isotherm equation to determine the dissociation constant (Kd) and stoichiometry of the interaction.

Interaction with ABC Transporters

ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or ABCB1), are membrane proteins that play a crucial role in multidrug resistance in cancer by actively effluxing a wide range of chemotherapeutic agents from cells. Endoxifen has been identified as a substrate for P-glycoprotein.[6][7]

Quantitative Data: Transport and Inhibition

While it is established that Endoxifen is transported by P-glycoprotein, there is a lack of specific IC50 values for Endoxifen acting as an inhibitor of P-gp-mediated transport. Studies have shown that in P-gp overexpressing cells, the transport of Endoxifen from the basal to the apical side is significantly higher, and this transport can be abrogated by a known P-gp inhibitor.[6] This indicates that Endoxifen is a substrate, but its potential to inhibit the transport of other P-gp substrates requires further quantitative investigation.

Experimental Protocol: In Vitro Transport Assay

The interaction of Endoxifen with P-glycoprotein can be studied using an in vitro transport assay with polarized cell lines that overexpress the transporter, such as MDCKII-MDR1 cells.

Principle: This assay measures the directional transport of a compound across a monolayer of polarized cells grown on a permeable support.

Methodology:

-

Cell Culture: MDCKII-MDR1 cells are seeded on permeable filter supports in a transwell plate and cultured until a confluent monolayer is formed.

-

Transport Experiment: The test compound (Endoxifen) is added to either the apical or basolateral chamber of the transwell.

-

Sampling: At various time points, samples are taken from the opposite chamber to measure the amount of compound that has been transported across the cell monolayer.

-

Quantification: The concentration of the compound in the samples is determined using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated for both the apical-to-basolateral and basolateral-to-apical directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux by a transporter like P-gp. To confirm the role of P-gp, the experiment can be repeated in the presence of a known P-gp inhibitor.

Induction of Endoplasmic Reticulum (ER) Stress

The endoplasmic reticulum (ER) is a critical organelle for protein folding and calcium homeostasis. The accumulation of unfolded or misfolded proteins in the ER lumen leads to ER stress and activates the unfolded protein response (UPR). While direct evidence for Endoxifen is still emerging, studies on tamoxifen suggest that it can modulate ER stress.

Quantitative Data: Markers of ER Stress

There is currently a lack of direct quantitative data demonstrating the effect of Endoxifen on the expression levels of key ER stress markers such as Glucose-Regulated Protein 78 (GRP78) and C/EBP homologous protein (CHOP). However, tamoxifen has been shown to upregulate GRP78 expression.[8] Further research is needed to quantify the specific impact of Endoxifen on these and other UPR-related proteins.

Experimental Protocol: Western Blotting for ER Stress Markers

Western blotting is a standard technique used to detect and quantify the expression of specific proteins, including markers of ER stress.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Methodology:

-

Cell Treatment: Cells are treated with Endoxifen at various concentrations and for different durations.

-

Protein Extraction: Cells are lysed to extract total protein.

-

Protein Quantification: The total protein concentration is determined using a protein assay (e.g., BCA assay).

-

Gel Electrophoresis: Equal amounts of protein are loaded onto a polyacrylamide gel and separated by size.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for ER stress markers (e.g., anti-GRP78, anti-CHOP, anti-p-PERK, anti-p-IRE1α).

-

Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: A chemiluminescent substrate is added to the membrane, and the resulting light signal is captured using an imaging system.

-

Data Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Topoisomerase Inhibition

Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. Some anticancer drugs exert their effects by inhibiting topoisomerases. While the primary focus has been on other mechanisms, the structural similarity of Endoxifen to other compounds known to interact with DNA suggests that topoisomerase inhibition could be a potential, albeit less explored, off-target effect.

Quantitative Data

Currently, there is a lack of specific quantitative data (e.g., IC50 values) for the inhibition of topoisomerases by Endoxifen. Research in this area is warranted to determine if this is a biologically relevant off-target effect.

Experimental Protocol: Topoisomerase II DNA Decatenation Assay

A common method to assess the inhibition of topoisomerase II is the DNA decatenation assay.

Principle: Topoisomerase II can unlink, or decatenate, interlocked DNA circles found in kinetoplast DNA (kDNA). Inhibitors of topoisomerase II will prevent this decatenation.

Methodology:

-

Reaction Setup: Kinetoplast DNA (catenated DNA) is incubated with purified topoisomerase II enzyme in a reaction buffer containing ATP.

-

Inhibitor Addition: Varying concentrations of the test compound (Endoxifen) are added to the reaction mixture.

-

Incubation: The reaction is incubated at 37°C for a specific time to allow for the decatenation reaction.

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.

-

Gel Electrophoresis: The reaction products are separated on an agarose gel. Catenated kDNA remains in the well, while decatenated DNA migrates into the gel as distinct bands.

-

Visualization and Analysis: The DNA is visualized by staining with an intercalating dye (e.g., ethidium bromide) and imaged under UV light. The degree of inhibition is determined by the reduction in the amount of decatenated DNA compared to the control.

Conclusion

This technical guide provides a detailed overview of the known and potential molecular targets of Endoxifen beyond the estrogen receptor. The inhibition of Protein Kinase C, particularly PKCβ1, is the most well-characterized non-ER-mediated effect with clear quantitative data and a defined signaling pathway. Calmodulin antagonism and interaction with ABC transporters are also recognized activities, although more specific quantitative data for Endoxifen is needed. The roles of Endoxifen in inducing endoplasmic reticulum stress and inhibiting topoisomerases are less established and represent areas for future investigation.

The provided experimental protocols and signaling pathway diagrams offer a framework for researchers to further explore these non-canonical mechanisms of Endoxifen. A comprehensive understanding of these off-target effects is crucial for optimizing the therapeutic use of Endoxifen, predicting potential side effects, and identifying new therapeutic indications for this versatile molecule. Further research is encouraged to fill the existing gaps in quantitative data and to fully elucidate the complex pharmacology of Endoxifen.

References

- 1. Endoxifen downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ca2(+)-dependent binding of tamoxifen to calmodulin isolated from bovine brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mr.copernicus.org [mr.copernicus.org]

- 5. High-affinity tamoxifen analogues retain extensive positional disorder when bound to calmodulin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. omicsdi.org [omicsdi.org]

- 7. Endoxifen, the active metabolite of tamoxifen, is a substrate of the efflux transporter P-glycoprotein (multidrug resistance 1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tamoxifen-induced cytotoxicity in breast cancer cells is mediated by glucose-regulated protein 78 (GRP78) via AKT (Thr308) regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Endoxifen as a Protein Kinase C (PKC) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endoxifen, an active metabolite of tamoxifen, is well-established as a potent selective estrogen receptor modulator (SERM).[1][2] However, emerging evidence has illuminated a second, ERα-independent mechanism of action: the direct inhibition of Protein Kinase C (PKC), particularly the PKCβ1 isoform.[2][3][4] This activity is observed at higher, yet clinically achievable, concentrations obtained through direct endoxifen administration, distinct from the lower levels seen during tamoxifen therapy.[2][4][5] This guide provides a comprehensive technical overview of endoxifen's role as a PKC inhibitor, detailing its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and the key signaling pathways involved. This dual mechanism of targeting both ERα and PKC signaling positions endoxifen as a compound of significant interest for endocrine-refractory breast cancer and potentially other diseases characterized by aberrant PKC signaling, such as bipolar disorder.[1][6]

Mechanism of Action: Beyond Estrogen Receptor Blockade

While tamoxifen is a known PKC inhibitor, its active metabolite endoxifen demonstrates significantly higher potency.[6][7][8][9] Endoxifen's interaction with PKC is multifaceted, involving direct binding, allosteric inhibition, and induction of protein degradation, which collectively suppress downstream pro-survival signaling.

Direct Binding and Isoform Specificity

Studies have confirmed that endoxifen directly binds to Protein Kinase C beta 1 (PKCβ1).[2][3][10] Surface Plasmon Resonance (SPR) analysis has demonstrated this physical interaction.[2][3][4][5] This binding is more potent compared to its parent compound, tamoxifen.[11] While endoxifen inhibits multiple PKC isoforms, it shows a greater potency against PKCβ1 compared to other family members.[2][3][4][5]

Allosteric Inhibition and Downstream Signaling

Endoxifen functions as an allosteric inhibitor of PKCβ1.[12] Interestingly, this inhibition is associated with a paradoxical effect: Z-endoxifen promotes the translocation of PKCβ1 to the plasma membrane, a location typically associated with its activation.[12] This suggests that endoxifen locks the enzyme in a non-productive conformation at the membrane, effectively "breaking" the normal activation mechanism.[12]

The primary downstream consequence of PKCβ1 inhibition by endoxifen is the downregulation of the AKT signaling pathway.[3][4][5] Key effects include:

-

Induction of PKCβ1 Degradation: Prolonged treatment with clinically relevant concentrations of endoxifen (e.g., 5 µM) leads to the degradation of the PKCβ1 protein itself.[2][3][5]

-

Attenuation of AKT Phosphorylation: By inhibiting and degrading PKCβ1, endoxifen prevents the phosphorylation of AKT at the Ser473 site, a critical step for its activation.[2][3][4][5]

-

Suppression of Apoptosis: The suppression of the PKCβ1/AKT pro-survival pathway ultimately leads to the induction of apoptosis in cancer cells.[2][3][4][5]

This mechanism is distinct from other PKC inhibitors like enzastaurin, which, despite potently inhibiting PKCβ1 kinase activity, does not induce its degradation or affect downstream AKT signaling.[13]

Quantitative Data: Inhibitory Potency and Binding Affinity

The following tables summarize the key quantitative metrics defining endoxifen's activity as a PKC inhibitor.

Table 1: In Vitro Inhibitory Activity against PKC Isoforms

| Compound | Target | IC50 Value | Notes |

| Endoxifen | PKCβ1 | 357 nM - 360 nM | Data from kinase profiling and in vitro kinase assays.[2][14][15] |

| Tamoxifen | PKCβ1 | 4.8 µM - 4.9 µM | Approximately 13-fold less potent than endoxifen.[2][15] |

| Endoxifen | PI3KΔ | 2.5 µM | Also demonstrates activity against other related kinases.[15] |

| Tamoxifen | PI3KΔ | 6.2 µM | Less potent compared to endoxifen.[15] |

Table 2: Binding Affinity and Cellular Concentrations

| Ligand | Target | Binding Constant (K_D) | Clinically Achievable Plasma Concentrations | Notes |

| Endoxifen | PKCβ1 | 100 nM | Up to 5 µM | Concentrations that inhibit PKC are achieved with direct endoxifen administration, but not standard tamoxifen therapy (<0.1 µM).[2][4][5][13][14] |

Visualized Pathways and Workflows

Endoxifen's Impact on the PKC/AKT Signaling Pathway

Caption: Endoxifen inhibits the PKCβ1/AKT pathway, leading to apoptosis.

General Experimental Workflow for Analyzing Endoxifen's Effects

Caption: Workflow for studying endoxifen's effects on cancer cells.

Logical Flow of Endoxifen's Anticancer Mechanism

References

- 1. Endoxifen - Wikipedia [en.wikipedia.org]

- 2. Endoxifen downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. Endoxifen downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Endoxifen is a new potent inhibitor of PKC: a potential therapeutic agent for bipolar disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of protein kinase C mediated signal transduction by tamoxifen. Importance for antitumour activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of protein kinase C by tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. aacrjournals.org [aacrjournals.org]

The Pharmacodynamics of Endoxifen Hydrochloride in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoxifen hydrochloride, the primary active metabolite of tamoxifen, has emerged as a potent therapeutic agent in preclinical studies, demonstrating significant anti-cancer effects, particularly in estrogen receptor-positive (ER+) breast cancer models. Its direct administration bypasses the need for metabolic activation by the polymorphic enzyme CYP2D6, offering a potential advantage over tamoxifen by ensuring more consistent therapeutic concentrations.[1] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in preclinical settings, focusing on its mechanism of action, efficacy data from various models, and detailed experimental protocols.

Mechanism of Action

Endoxifen exerts its anti-neoplastic effects through a multi-faceted mechanism, primarily centered on the estrogen receptor alpha (ERα). As a selective estrogen receptor modulator (SERM), it competitively inhibits the binding of estradiol to ERα, thereby preventing the receptor from binding to the estrogen-response element on DNA and subsequently reducing DNA synthesis and estrogen-dependent cell proliferation.[1][2]

Beyond competitive inhibition, a key differentiator of Endoxifen's mechanism is its ability to induce the degradation of the ERα protein via the proteasome pathway.[3] This dual action of both blocking and degrading the primary driver of ER+ breast cancer growth contributes to its enhanced potency compared to its parent drug, tamoxifen.

Furthermore, Endoxifen has demonstrated effects on signaling pathways independent of ERα. It is a potent inhibitor of Protein Kinase C (PKC), with a four-fold higher potency compared to tamoxifen.[4] Specifically, Endoxifen has been shown to inhibit PKC beta 1 (PKCβ1), leading to the downregulation of AKT phosphorylation and the induction of apoptosis in breast cancer cells.[5][6][7] This suggests a broader therapeutic potential for Endoxifen, even in endocrine-refractory cancers.

Quantitative Efficacy Data

The preclinical efficacy of this compound has been evaluated across a range of in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.

In Vitro Efficacy: Cell Viability and IC50

| Cell Line | Cancer Type | Assay | Concentration/IC50 | Key Findings |

| MCF-7 | ER+ Breast Cancer | CellTiter-Glo | 1000 nM (8 days) | Significant inhibition of cell proliferation.[8] |

| HS 578T | Triple-Negative Breast Cancer | Not Specified | Not Specified | Significant inhibition of cell proliferation.[8] |

| BT-549 | Triple-Negative Breast Cancer | Not Specified | Not Specified | Significant inhibition of cell proliferation.[8] |

| B16F10 | Mouse Melanoma | Cell Viability Assay | 10 µM (48h) | 93.6% cell death.[9] |

| SK-MEL-5 | Human Melanoma | Cell Viability Assay | 10 µM (48h) | 92.5% cell death.[9] |

| MCF-7 | ER+ Breast Cancer | Proliferation Assay | IC50 corresponds to serum concentrations of 5-80 nM | Endoxifen's IC50 in many ERα+ breast cancer cells aligns with concentrations found in tamoxifen-treated patients.[3] |

| T47D | ER+ Breast Cancer | Proliferation Assay | Not Specified | Endoxifen inhibits proliferation.[3] |

In Vivo Efficacy: Tumor Growth Inhibition

| Animal Model | Cancer Model | Treatment Regimen | Tumor Growth Inhibition | Key Findings |

| Mice | MCF-7 Human Mammary Tumor Xenografts | 8 mg/kg, p.o. | More potent than Tamoxifen | Endoxifen effectively inhibits the growth of ER+ breast cancer xenografts.[8] |

| C57BL/6 Mice | B16F10 Metastatic Melanoma | 4 mg/kg/day, p.o. (20 days) | 26.7% reduction in lung nodules | Orally administered Endoxifen reduces melanoma metastasis.[9] |

| C57BL/6 Mice | B16F10 Metastatic Melanoma | 8 mg/kg/day, p.o. (20 days) | 82.7% reduction in lung nodules | Dose-dependent reduction in melanoma metastasis.[9] |

| Female Sprague-Dawley Rats | N/A (Pharmacokinetic study) | 40, 80, and 140 mg/kg, p.o. | N/A | Demonstrates high oral bioavailability.[9] |

| Ovariectomized C57BL/6 Mice | N/A (Bone effects study) | 50 mg/kg/day, p.o. (45 days) | N/A | Increased bone mineral density.[10] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Viability and Proliferation Assays

1. CellTiter-Glo® Luminescent Cell Viability Assay

-

Cell Lines: MCF-7 and Ishikawa cells.[8]

-

Seeding Density: 2,000 cells per well in a 96-well plate.[8]

-

Medium: 10% triple charcoal-stripped serum-containing medium for 3 days prior to plating.[8]

-

Treatment: Cells are treated with indicated concentrations of this compound every 48 hours.[8]

-

Incubation: 8 days.[8]

-

Detection: The CellTiter-Glo® Luminescent Cell Viability Assay kit is used according to the manufacturer's protocol to measure ATP levels, which correlate with the number of viable cells.[8]

2. MTT Assay

-

Cell Line: MCF-7 cells.

-

Plating: Cells are plated at a density of 1,000 to 1,500 cells per well in 96-well plates.[3]

-

Treatment: 24 hours after plating, cells are treated with serial dilutions of this compound.

-

Incubation: 7-10 days.[3]

-

Detection: Cells are imaged daily using an IncuCyte® system to monitor confluence.[3] At the end of the treatment period, MTT reagent is added to each well and incubated. The resulting formazan crystals are solubilized, and the absorbance is read to determine cell viability.

In Vivo Tumor Xenograft Studies

MCF-7 Human Breast Cancer Xenograft Model in Nude Mice

-

Animal Model: Female athymic nude mice (nu/nu).

-

Cell Injection: MCF-7 cells are injected into the mammary fat pad. To support tumor growth, estrogen supplementation is required. This can be achieved through the implantation of estradiol pellets or injections of estradiol valerate.[1][10]

-

Tumor Establishment: Tumors are allowed to grow to a palpable size before the initiation of treatment.

-

Treatment: this compound is administered orally (p.o.) at the specified dosage (e.g., 8 mg/kg).[8]

-

Monitoring: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed.

Molecular Biology Techniques

Western Blot for ERα Degradation

-

Cell Lines: MCF-7, T47D, Hs578T-ERα, U2OS-ERα, and Ishikawa cells.

-

Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24 hours).[11]

-

Lysate Preparation: Cells are lysed, and protein concentration is determined.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific for ERα, followed by a secondary antibody.

-

Detection: Signals are visualized using an appropriate detection system. Tubulin is often used as a loading control.[11]

Western Blot for AKT Phosphorylation

-

Cell Line: Aromatase-expressing MCF7AC1 cells.[5]

-

Treatment: Cells are treated with different concentrations of this compound (e.g., 5 µM) under conditions that activate PKC/AKT signaling (e.g., with PMA and insulin).[5]

-

Analysis: Western blotting is performed as described above, using primary antibodies specific for phosphorylated AKT (pAKTSer473) and total AKT.[5]

Protein Kinase C (PKC) Inhibition Assay

-

Methodology: A generic protocol for a PKC assay kit involves preparing a reaction mixture containing the PKC isoform, a peptide substrate, ATP, and the inhibitor (Endoxifen). The phosphorylation of the substrate is then measured, often using a fluorescence polarization-based method.

-

Key Finding: Endoxifen exhibits a four-fold higher potency in inhibiting PKC activity compared to tamoxifen.[4][8] It specifically inhibits PKCβ1 with an IC50 of 360 nM.[12]

Signaling Pathways and Visualizations

Endoxifen's pharmacodynamics involve intricate signaling pathways. The following diagrams, generated using the DOT language, illustrate key mechanisms.

Endoxifen's Dual Action on the Estrogen Receptor

Caption: Endoxifen's dual mechanism: competitive inhibition of estradiol binding to ERα and targeting ERα for proteasomal degradation.

Endoxifen's Inhibition of the PKC/AKT Signaling Pathway

Caption: Endoxifen inhibits PKCβ1, leading to reduced AKT phosphorylation and subsequent induction of apoptosis.

Experimental Workflow for In Vivo Xenograft Study

Caption: A typical workflow for evaluating the efficacy of this compound in an MCF-7 mouse xenograft model.

Conclusion

The preclinical pharmacodynamics of this compound demonstrate its potential as a highly effective anti-cancer agent. Its dual mechanism of ERα inhibition and degradation, coupled with its activity on the PKC/AKT signaling pathway, provides a strong rationale for its clinical development. The quantitative data from in vitro and in vivo models consistently show its superior or comparable potency to existing endocrine therapies. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the therapeutic utility of Endoxifen and other novel anti-cancer compounds. Further preclinical studies are warranted to explore its efficacy in a broader range of cancer models and to elucidate the full spectrum of its molecular mechanisms.

References

- 1. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]

- 2. researchgate.net [researchgate.net]

- 3. Development and characterization of novel endoxifen-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of endoxifen and tamoxifen in female mice: implications for comparative in vivo activity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Endoxifen downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Development of Endoxifen for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. meliordiscovery.com [meliordiscovery.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Orally administered endoxifen inhibits tumor growth in melanoma-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice | Bentham Science [benthamscience.com]

- 11. researchgate.net [researchgate.net]

- 12. Endoxifen downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anti-Estrogenic Effects of Endoxifen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction